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molecular formula C10H10BrFN2O4 B8362007 N-(4-bromo-5-fluoro-2-nitrophenyl)glycine ethyl ester

N-(4-bromo-5-fluoro-2-nitrophenyl)glycine ethyl ester

Cat. No. B8362007
M. Wt: 321.10 g/mol
InChI Key: RJHAGPMHBPYZJL-UHFFFAOYSA-N
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Patent
US06096743

Procedure details

By using 7.61 g (54.5 mmol) of glycine ethyl ester hydrochloride, 15 ml of THF, 7.64 ml of triethylamine, 10 ml of DMF and 11.8 g (49.6 mmol) of 5-bromo-2,4-difluoronitrobenzene, 10.5 g (60%) of N-(4-bromo-5-fluoro-2-nitrophenyl)glycine ethyl ester was obtained.
Quantity
7.61 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
7.64 mL
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C1COCC1.C(N(CC)CC)C.[Br:21][C:22]1[C:23]([F:32])=[CH:24][C:25](F)=[C:26]([N+:28]([O-:30])=[O:29])[CH:27]=1>CN(C=O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:25]1[CH:24]=[C:23]([F:32])[C:22]([Br:21])=[CH:27][C:26]=1[N+:28]([O-:30])=[O:29])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
7.61 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
7.64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
11.8 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)[N+](=O)[O-])F)F
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=C(C=C(C(=C1)F)Br)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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